molecular formula C11H12ClN3O B1317420 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine CAS No. 895010-44-3

4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

Cat. No.: B1317420
CAS No.: 895010-44-3
M. Wt: 237.68 g/mol
InChI Key: RUOLMSGFFDAALU-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a chlorophenyl group, a methoxymethyl group, and an amine group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-one. The final step involves the methylation of the pyrazolone derivative using methyl iodide to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl)methanesulfonyl chloride
  • Bis(4-chlorophenyl) sulfone
  • 4-Chlorophenyl phosphorodichloridate

Uniqueness

4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is unique due to its specific structural features, such as the presence of a methoxymethyl group on the pyrazole ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

4-(4-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOLMSGFFDAALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586486
Record name 4-(4-Chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895010-44-3
Record name 4-(4-Chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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